N-(3,4-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide
Description
N-(3,4-Dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is an acetamide derivative characterized by a 3,4-dimethylphenyl group attached to the amide nitrogen and a 4-formyl-2-methoxyphenoxy moiety on the acetamide backbone. This compound (CAS Ref: 10-F727209) exhibits structural features that influence its physicochemical properties, such as lipophilicity (due to the methoxy and methyl groups) and reactivity (via the formyl group) .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-12-4-6-15(8-13(12)2)19-18(21)11-23-16-7-5-14(10-20)9-17(16)22-3/h4-10H,11H2,1-3H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INMRNHIDFFSCKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethylaniline and 4-formyl-2-methoxyphenol.
Formation of Intermediate: The 4-formyl-2-methoxyphenol is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(4-formyl-2-methoxyphenoxy)acetyl chloride.
Final Product Formation: The intermediate is then reacted with 3,4-dimethylaniline in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can be carried out using reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
Oxidation: The major product would be N-(3,4-dimethylphenyl)-2-(4-carboxy-2-methoxyphenoxy)acetamide.
Reduction: The major product would be N-(3,4-dimethylphenyl)-2-(4-hydroxymethyl-2-methoxyphenoxy)acetamide.
Substitution: The major products would depend on the substituent introduced.
Scientific Research Applications
N-(3,4-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It could be used in the development of new materials or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide would depend on its specific application. For example, if it exhibits antimicrobial activity, it may act by disrupting bacterial cell walls or interfering with essential metabolic pathways. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Structural Modifications and Key Substituents
The compound shares a common acetamide core with several analogs, differing primarily in substituents on the phenyl rings. Key comparisons include:
Physicochemical Properties
- Lipophilicity : The ethoxyphenyl analog (logP ~2.5) is less lipophilic than the target compound (logP ~3.0) due to the polar ethoxy group .
- Melting Points: While data for the target compound are unavailable, analogs like N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30) () melt at 75°C, suggesting similar thermal stability for related structures .
- Solubility : The nitro and dichloro substituents reduce aqueous solubility compared to the methoxy/methyl groups in the target compound .
Biological Activity
N-(3,4-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Synthesis
The compound's molecular formula is , and it features a complex structure characterized by both formyl and methoxyphenoxy groups. The synthesis typically involves multi-step reactions starting from 3,4-dimethylaniline and 4-formyl-2-methoxyphenol. The general synthetic route can be summarized as follows:
- Formation of the Acetamide : Reaction between 3,4-dimethylaniline and acetic anhydride.
- Introduction of the Formyl Group : Using formylation reagents to introduce the aldehyde functionality.
- Coupling with Methoxyphenol : A coupling reaction to attach the methoxyphenoxy group.
While the precise mechanism of action for this compound remains to be fully elucidated, preliminary studies suggest that it may interact with specific biological targets within cellular systems. The presence of the formyl group could facilitate binding to active sites on enzymes or receptors, enhancing its biological activity.
Anticancer Activity
Recent research has highlighted the compound's potential as an anticancer agent. In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | ALL (EU-3) | 0.3-0.4 |
| This compound | NB (NB-1643) | 0.5-1.2 |
These findings indicate a promising therapeutic index for this compound in oncology.
Antimicrobial Properties
Additionally, this compound has been explored for its antimicrobial properties. Studies have suggested that it may exhibit activity against various bacterial strains, although specific data on minimum inhibitory concentrations (MIC) are still needed.
Case Studies
-
Study on Anticancer Efficacy : In a controlled study involving multiple cancer cell lines, this compound was shown to significantly inhibit cell proliferation in leukemia models compared to untreated controls.
- Methodology : WST cytotoxicity assays were employed to assess cell viability post-treatment.
- Results : A marked reduction in colony formation was observed in treated cells.
- Antimicrobial Evaluation : A separate investigation focused on the compound's effectiveness against Gram-positive and Gram-negative bacteria revealed promising results, warranting further exploration into its potential as a novel antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
